molecular formula C8H13N3O2 B13624373 Ethyl 2-(4-amino-5-methyl-1h-pyrazol-1-yl)acetate

Ethyl 2-(4-amino-5-methyl-1h-pyrazol-1-yl)acetate

Cat. No.: B13624373
M. Wt: 183.21 g/mol
InChI Key: LYUKGPVIDDWDBK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely, but often include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate
  • Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
  • Ethyl 2-(4-amino-5-ethyl-1H-pyrazol-1-yl)acetate

Uniqueness

Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the methyl group at the 5-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-(4-amino-5-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5,9H2,1-2H3

InChI Key

LYUKGPVIDDWDBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)N)C

Origin of Product

United States

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